molecular formula C14H23ClN2O2 B4156228 N-[3-(cyclohexylamino)propyl]furan-2-carboxamide;hydrochloride

N-[3-(cyclohexylamino)propyl]furan-2-carboxamide;hydrochloride

Cat. No.: B4156228
M. Wt: 286.80 g/mol
InChI Key: WYJTVLKKLFXWKL-UHFFFAOYSA-N
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Description

N-[3-(cyclohexylamino)propyl]furan-2-carboxamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexylamino group attached to a propyl chain, which is further connected to a furan ring. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclohexylamino)propyl]furan-2-carboxamide;hydrochloride typically involves the reaction of cyclohexylamine with a suitable propylating agent, followed by the introduction of the furan ring. One common method includes the following steps:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with 3-chloropropylamine under basic conditions to form N-(3-chloropropyl)cyclohexylamine.

    Furan Ring Introduction: The intermediate N-(3-chloropropyl)cyclohexylamine is then reacted with furan-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N-[3-(cyclohexylamino)propyl]-2-furamide.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclohexylamino)propyl]furan-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

N-[3-(cyclohexylamino)propyl]furan-2-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(cyclohexylamino)propyl]furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The cyclohexylamino group can interact with receptors or enzymes, modulating their activity. The furan ring may also play a role in binding to specific sites within biological systems, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An organic compound with a similar cyclohexylamino group but lacking the furan ring.

    Furamide Derivatives: Compounds with a furan ring and various substituents.

Uniqueness

N-[3-(cyclohexylamino)propyl]furan-2-carboxamide;hydrochloride is unique due to the combination of the cyclohexylamino group and the furan ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

N-[3-(cyclohexylamino)propyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c17-14(13-8-4-11-18-13)16-10-5-9-15-12-6-2-1-3-7-12;/h4,8,11-12,15H,1-3,5-7,9-10H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJTVLKKLFXWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCNC(=O)C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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